molecular formula C12H14N2 B158689 8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole CAS No. 126718-16-9

8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole

Cat. No. B158689
M. Wt: 186.25 g/mol
InChI Key: DNBQBRIEOPMTKR-UHFFFAOYSA-N
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Description

“8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole” is a chemical compound that is also known as Pyrazidol . It is a derivative of pyrazinoindole and has been synthesized at the All Union Chemical Pharmaceutical Research Institute . Pyrazidol is known for its antidepressant activities .


Synthesis Analysis

The synthesis of pyrazinoindole derivatives like Pyrazidol involves a two-step pathway . The first step is the Ugi-four-component condensation of 2-formylindole, amines, (E)-4-alkoxy-4-oxobut-2-enoic acids, and isocyanides which gives the corresponding Ugi-adducts . This adduct undergoes intramolecular hydroamination in the presence of K2CO3 in CH3CN at room temperature to afford diastereoselective synthesis of a range of oxo-1,2,3,4-tetrahydropyrazino .


Molecular Structure Analysis

The molecular structure of “8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole” can be analyzed using various spectroscopic techniques. For instance, FT-IR spectroscopy can provide information about the functional groups present in the molecule . NMR spectroscopy can provide detailed information about the hydrogen and carbon atoms in the molecule .


Chemical Reactions Analysis

The chemical reactions involving “8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole” are complex and involve multiple steps . The reactions involve the formation of α-imino carbenes, nitrogen ylide intermediates, and subsequent aminal opening . The process is general and yields systematically the polycyclic pyrazino-indolines .


Physical And Chemical Properties Analysis

The physical and chemical properties of “8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole” can be determined using various analytical techniques. For instance, the melting point can be determined using a melting point apparatus . The compound appears as a white powder .

Scientific Research Applications

1. Ligands for I(2) Imidazoline Receptors

8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indoles have been identified as novel ligands for I(2) imidazoline receptors. Specifically, a variant, 8-methoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole (8-OMe THPI), shows high affinity and exceptional selectivity for these receptors, indicating potential for further pharmacological exploration (Chang-Fong et al., 2004).

2. Stereoselective Synthesis

Research into the stereoselective synthesis of tetrahydropyrazino[1,2-a]indoles has been conducted, offering insights into the construction of these molecules with specific stereochemistry. This is crucial for their potential application in producing stereospecific compounds for therapeutic uses (Golantsov et al., 2005).

3. One-Pot Synthesis Techniques

Efforts have been made to develop practical one-pot synthesis methods for 1-substituted tetrahydropyrazino[1,2-a]indoles. This approach simplifies the production process and is significant for industrial-scale synthesis of these compounds (Tiwari et al., 2005).

4. Antifungal Activity

Certain derivatives of tetrahydropyrazino[1,2-a]indoles have been synthesized and tested for antifungal activity. These studies are crucial for understanding the potential use of these compounds in treating fungal infections (Tiwari et al., 2006).

5. Potential in Cancer Therapy

Research indicates that certain analogs of tetrahydropyrazino[1,2-a]indoles exhibit cytotoxic activity against breast cancer cell lines. This suggests their potential application in developing new treatments for cancer (Kim et al., 2017).

6. Antibacterial Properties

Substituted tetrahydropyrazino[1,2-a]indoles have also been explored for their antibacterial properties. Studies focus on their efficacy against both Gram-positive and Gram-negative bacteria, underlining their potential in developing new antibacterial agents (Tiwari et al., 2006).

7. Potential as Anticancer Agents

Specific compounds like 8-methoxypyrazino[1,2-a]indole have been identified as potent antiproliferative agents against certain leukemia cells, highlighting a potential avenue for developing new cancer therapies (Romagnoli et al., 2009).

properties

IUPAC Name

8-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-9-2-3-12-10(6-9)7-11-8-13-4-5-14(11)12/h2-3,6-7,13H,4-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNBQBRIEOPMTKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N3CCNCC3=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10562023
Record name 8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10562023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole

CAS RN

126718-16-9
Record name 8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10562023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
MD Mashkovskiĭ, VZ Gorkin, NI Andreeva… - Farmakologiia i …, 1975 - europepmc.org
The biochemical mechanism of action produced by a new antidepressant pyrazidol (1, 10-trimethylene-8-methyl-1, 2, 3, 4-tetrahydropyrazino [1, 2-a] indole hydrochloride) includes the …
Number of citations: 20 europepmc.org
MD Mashkovsky, NI Andreyeva - Annali Dell'istituto Superiore di …, 1978 - europepmc.org
During the search for new psychotropic drugs, a group of pyrazinoindole derivatives have been synthetized at the All Union Chemical Pharmaceutical Research Institute. Especially …
Number of citations: 3 europepmc.org
A Boland, J Gérardy, D Mossay, V Seutin - European journal of …, 2003 - Elsevier
We have previously shown that pirlindole and dehydropirlindole, two monoamine oxidase type-A inhibitors, protect cultured brain cells against iron-induced toxicity through a …
Number of citations: 14 www.sciencedirect.com
A Boland, J Gerardy, D Mossay… - British journal of …, 2002 - Wiley Online Library
It has been shown that the MAO (monoamine oxidase)‐B inhibitor deprenyl (DPR, selegiline) protects some cell types against oxidative stress. By decreasing H 2 O 2 production, MAO‐…
Number of citations: 13 bpspubs.onlinelibrary.wiley.com
AM Abdelnoor - Expert Opinion on Therapeutic Patents, 2009 - Taylor & Francis
Background: It is hypothesized that psoriasis is an autoimmune disease. The most recent therapeutic approach that proved to be more effective than earlier methods of treatment is the …
Number of citations: 9 www.tandfonline.com

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